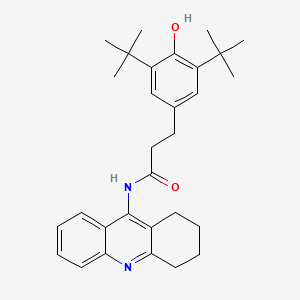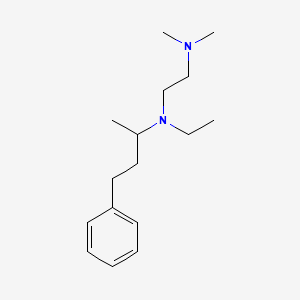
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide is a synthetic organic compound that belongs to the class of phenolic amides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide typically involves the following steps:
Formation of the hydroxyphenyl intermediate: The starting material, 3,5-ditert-butyl-4-hydroxybenzaldehyde, is subjected to a series of reactions, including reduction and protection, to form the hydroxyphenyl intermediate.
Synthesis of the tetrahydroacridinyl intermediate: The tetrahydroacridinyl group is synthesized from acridine through hydrogenation and subsequent functionalization.
Coupling reaction: The hydroxyphenyl and tetrahydroacridinyl intermediates are coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
化学反応の分析
Types of Reactions
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products
Oxidation products: Quinone derivatives
Reduction products: Amines
Substitution products: Halogenated or alkylated derivatives
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving phenolic and amide groups.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use as an antioxidant or stabilizer in polymer and material science.
作用機序
The mechanism of action of 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyphenyl group can participate in hydrogen bonding and redox reactions, while the tetrahydroacridinyl group can intercalate into DNA or interact with protein active sites.
類似化合物との比較
Similar Compounds
3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide: Lacks the tetrahydroacridinyl group.
N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide: Lacks the hydroxyphenyl group.
特性
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2/c1-29(2,3)22-17-19(18-23(28(22)34)30(4,5)6)15-16-26(33)32-27-20-11-7-9-13-24(20)31-25-14-10-8-12-21(25)27/h7,9,11,13,17-18,34H,8,10,12,14-16H2,1-6H3,(H,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLGOYXKJSSVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NC2=C3CCCCC3=NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1-Ethylpyrazol-4-yl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B5076881.png)
![5-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-2-thioxo-4-imidazolidinone](/img/structure/B5076893.png)
![1-chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5076900.png)
![N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide](/img/structure/B5076905.png)
![N-tert-butyl-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B5076921.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5076951.png)
![1-benzyl-5-(4-ethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5076959.png)
![2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}benzoic acid](/img/structure/B5076966.png)
![2-[[2-(4-Phenylphenyl)acetyl]amino]benzamide](/img/structure/B5076968.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine](/img/structure/B5076971.png)
![N'-(3,4-dimethylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide](/img/structure/B5076977.png)
![methyl 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5076978.png)

